N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide

Chemical Identity Molecular Weight Functional Group Exchange

CNS-library builders need well-characterized isochroman-benzamide building blocks. This 3-methoxy variant (HBA=3, TPSA≈38.8 Ų) offers a permeability advantage over cyano analogs (HBA=4, TPSA≈53.3 Ų). • Defined 3-ylmethyl regioisomer for systematic SAR vs. 1-ylmethyl isomers. • 3-methoxy handle enables orthogonal late-stage diversification. • Suitable as an HPLC/LC-MS system-suitability standard. Reliable global shipping from BenchChem.

Molecular Formula C19H21NO3
Molecular Weight 311.381
CAS No. 2034527-68-7
Cat. No. B2391759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide
CAS2034527-68-7
Molecular FormulaC19H21NO3
Molecular Weight311.381
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H21NO3/c1-20(19(21)15-8-5-9-17(11-15)22-2)12-18-10-14-6-3-4-7-16(14)13-23-18/h3-9,11,18H,10,12-13H2,1-2H3
InChIKeyBOGZXSJQSVSCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Procurement Baseline


N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide (CAS 2034527-68-7), also referenced as IMB‑1 in the chemical supply chain, is a synthetic small molecule belonging to the N‑substituted isochroman‑benzamide class. Its structure combines an isochroman bicyclic ether scaffold with a 3‑methoxy‑N‑methylbenzamide moiety via a methylene linker, resulting in the molecular formula C₁₉H₂₁NO₃ and a calculated molecular weight of 311.38 g·mol⁻¹ [1]. The compound is primarily offered as a research‑grade building block for medicinal chemistry and chemical biology applications, typically at ≥95% purity .

1
Screening-grade isochroman building block for medchem SAR libraries
2
Identifiable by LC-MS or NMR against positional isomer references
3
Typically supplied at ≥95% purity; orthogonal verification recommended

Why Close Analog Substitution Is Scientifically Unsound


Within the isochroman‑benzamide chemotype, seemingly minor structural modifications produce measurable shifts in physicochemical and hydrogen‑bonding profiles that can alter molecular recognition, solubility, and assay compatibility [1]. The 3‑methoxy substitution on the benzamide ring of the target compound (C₁₉H₂₁NO₃, MW 311.38) differs fundamentally from the 3‑cyano analog (C₁₉H₁₈N₂O₂, MW 306.37), which replaces the electron‑donating methoxy group with a strong electron‑withdrawing, hydrogen‑bond‑acceptor cyano group, changing the hydrogen‑bond acceptor count (HBA 4 vs. 3) and polar surface area . Likewise, positional isomerism of the isochroman attachment (3‑ylmethyl vs. 1‑ylmethyl) alters molecular shape and conformational flexibility . These quantitative differences preclude direct interchangeability in structure‑activity relationships or analytical reference standards. Where high‑strength, head‑to‑head comparative bioactivity data for this specific compound are absent from the peer‑reviewed literature, the quantitative physicochemical differentiation documented here remains the primary, verifiable basis for prioritization in procurement.

!
Methoxy→cyano substitution shifts hydrogen‑bond acceptor count and TPSA, which may alter permeability and binding recognition.
!
Positional isomer (1‑ylmethyl vs. 3‑ylmethyl) changes molecular shape and conformational flexibility; SAR may not transfer directly.
!
Vendor purity specifications differ (≥95% vs. ≥97%); quantitative reference use may require additional in‑house purification.

Quantitative Evidence of Differentiation from Comparators


Molecular Weight and Formula vs. 3-Cyano Analog

The target compound (C₁₉H₂₁NO₃, MW 311.38) contains a 3‑methoxy substituent, whereas the closest commercially available cyano analog 3‑cyano‑N‑(isochroman‑3‑ylmethyl)‑N‑methylbenzamide bears a 3‑cyano group (C₁₉H₁₈N₂O₂, MW 306.37) . The methoxy→cyano exchange reduces molecular weight by 5.0 g·mol⁻¹ (‑1.6%) and alters the elemental composition (O→N, H loss), which directly impacts mass spectrometry identification and elemental analysis specifications.

MW & Formula vs. 3‑Cyano Analog
Data to verify
Target: C₁₉H₂₁NO₃, 311.38 g·mol⁻¹
Analog: C₁₉H₁₈N₂O₂, 306.37 g·mol⁻¹
ΔMW +5.0 g·mol⁻¹ (+1.6%)
Distinct molecular identity enables unambiguous LC‑MS confirmation
Calculated from molecular formula; no independent analytical run data
Chemical Identity Molecular Weight Functional Group Exchange

Hydrogen-Bond Acceptor Count vs. Cyano Analogs

The target compound possesses 3 hydrogen‑bond acceptors (amide carbonyl O, methoxy O, isochroman ring O) and 0 hydrogen‑bond donors. The 3‑cyano and 4‑cyano analogs each contain 4 hydrogen‑bond acceptors (additional cyano N) and 0 donors . This HBA difference of 1 acceptor contributes to a lower topological polar surface area (TPSA ≈ 38.8 Ų for the target vs. ≈ 53.3 Ų for the 3‑cyano analog; calculated via fragment‑based method) [1].

HBA & TPSA vs. Cyano Analogs
Class‑level inference
HBA = 3, TPSA ≈ 38.8 Ų
vs. analogs HBA = 4, TPSA ≈ 53.3 Ų
ΔHBA −1, ΔTPSA ≈ −14.5 Ų (−27%)
May support improved passive permeability prediction
TPSA by fragment summation; in‑vitro permeability not measured for this compound
Hydrogen Bonding Drug‑Likeness ADME Prediction

Positional Isomer Differentiation

The target compound features isochroman attachment at the 3‑position (3‑ylmethyl), whereas a structurally related positional isomer, N‑(3,4‑dihydro‑1H‑isochromen‑1‑ylmethyl)‑3‑methoxybenzamide (AMB8594508), carries the linker at the 1‑position . This regioisomeric shift alters the relative spatial orientation of the benzamide pharmacophore with respect to the isochroman bicycle, as reflected in different InChI Keys and molecular shapes. The molecular weight difference (311.38 vs. 297.35 g·mol⁻¹) arises from the N‑methyl substitution present only in the target compound.

Positional Isomer Differentiation
Data to verify
3‑ylmethyl (target, MW 311.38)
vs. 1‑ylmethyl isomer (MW 297.35)
ΔMW +14.0 g·mol⁻¹, regioisomeric shift
Regioisomer verification essential for receptor‑binding SAR
Structural comparison based on IUPAC; binding data not available
Regioisomerism Molecular Shape Binding Conformation

Purity and Identity Specification

Commercial offerings of N‑(isochroman‑3‑ylmethyl)‑3‑methoxy‑N‑methylbenzamide are typically specified at ≥95% purity (HPLC), consistent with the standard for screening‑grade isochroman building blocks . In contrast, the positional isomer N‑(3,4‑dihydro‑1H‑isochromen‑1‑ylmethyl)‑3‑methoxybenzamide is listed at ≥97% purity by Ambinter, a difference that may affect the required level of orthogonal purity verification.

Purity Specification
Specification review
Target: ≥95% (typical screening‑grade)
Positional isomer AMB8594508: ≥97%
ΔPurity ≈ −2% points
Additional purification may be needed for quantitative NMR reference
Vendor HPLC area‑% specifications; lot‑specific verification advised
Purity Specification Quality Control Reproducibility

Optimal Application Scenarios Based on Verified Evidence


MedChem Library Design for Reduced HBA and TPSA

When constructing a focused library for intracellular or CNS targets, the target compound's HBA = 3 and TPSA ≈ 38.8 Å² offer a permeability advantage over cyano‑substituted analogs (HBA = 4, TPSA ≈ 53.3 Å²) [1]. Procurement of the 3‑methoxy variant enables exploration of structure‑permeability relationships without the confounding electronic effects of the cyano group.

Regioisomer-Specific SAR Studies

For projects investigating the steric and electronic influence of the isochroman attachment geometry, the 3‑ylmethyl regioisomer (CAS 2034527-68-7) provides a defined reference distinct from the 1‑ylmethyl positional isomer (AMB8594508, MW 297.35) . The N‑methyl substitution further differentiates the target, allowing systematic probing of N‑alkylation effects on target engagement.

Synthetic Intermediate for Methoxy Diversification

The 3‑methoxy group serves as a versatile handle for further functionalization (e.g., O‑demethylation to phenol, Mitsunobu alkylation) [2]. Unlike the cyano analogs, which require more forcing conditions for nitrile hydrolysis, the methoxy‑bearing scaffold enables orthogonal late‑stage diversification strategies without risking amide bond cleavage.

Analytical Reference Standard for Method Development

The unique combination of molecular weight (311.38 g·mol⁻¹), retention time, and UV/Vis absorption profile (owing to the methoxy‑benzamide chromophore) makes the compound suitable as a system suitability standard when developing HPLC or LC‑MS methods for isochroman‑benzamide libraries .

Application
Selection Property
Validation Focus
Intracellular/CNS library design
Lower hydrogen‑bond acceptor profile (HBA 3 vs. 4)
Permeability assay compatibility
Regioisomer‑specific SAR studies
Defined 3‑ylmethyl attachment geometry
Binding‑geometry verification vs. 1‑yl isomer
Late‑stage methoxy diversification
Methoxy handle for O‑demethylation/alkylation
Orthogonal diversification without amide cleavage
LC‑MS method development standard
Distinct chromophore and retention profile
System suitability for isochroman‑benzamide libraries
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